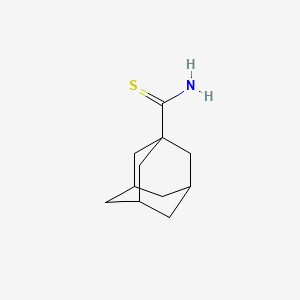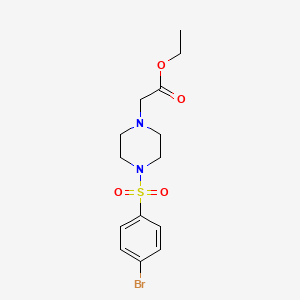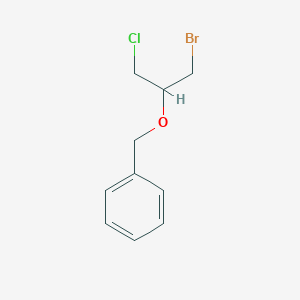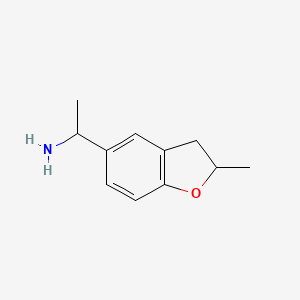
Adamantane-1-carbothioamide
Vue d'ensemble
Description
Adamantane-1-carbothioamide is a derivative of adamantane, which is an organic compound with a formula of C10H16 . Adamantane molecules are intriguing due to their unique structural, biological, and stimulus-responsive properties . The molecular weight of adamantane-1-carbothioamide is 195.33 .
Synthesis Analysis
The synthesis of substituted adamantanes is often achieved via carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives . The reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yields the corresponding N-(1-adamantyl)carbothioamides .Molecular Structure Analysis
Adamantane, the simplest representative of diamondoids, is a class of carbon-based nanomaterials with interesting chemical, mechanical, and opto-electronic properties . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis
Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique properties . The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis
Adamantane-1-carbothioamide has a molecular weight of 195.33 . The infrared absorption spectrum of adamantane is relatively simple due to the high symmetry of the molecule .Applications De Recherche Scientifique
Biomedicine
Adamantane-1-carbothioamide shows promise in biomedical applications , particularly in drug delivery systems. Its structure allows it to be used as an anchor in lipid bilayers of liposomes, which can be utilized for targeted drug delivery . This specificity is crucial in developing treatments that minimize side effects and enhance therapeutic efficacy.
Nanotechnology
In the realm of nanotechnology , adamantane derivatives are used as building blocks for creating nanostructured systems . Their stability and ability to form complex structures make them ideal for applications ranging from drug targeting to the formation of DNA-amino acid nanostructures .
Materials Science
Adamantane-1-carbothioamide contributes to materials science by aiding in the development of new polymers and materials with enhanced properties . Its robustness and resistance to thermal and chemical stresses make it suitable for creating advanced materials for industrial use.
Petroleum Science
In petroleum science , adamantane derivatives are explored for their potential to improve the efficiency of fuel production and oil recovery processes . Their unique chemical properties can lead to more effective and sustainable petroleum extraction methods.
Pharmacology
The compound’s applications in pharmacology are significant, particularly in the design of new drugs with improved pharmacokinetic and pharmacodynamic properties . Adamantane-1-carbothioamide can enhance the bioavailability and efficacy of pharmaceuticals.
Chemistry
In chemistry , adamantane-1-carbothioamide is involved in the synthesis of various chemical compounds due to its reactivity and stability . It serves as a precursor in many synthetic pathways, contributing to the creation of new molecules and reactions.
Mécanisme D'action
Target of Action
Adamantane-1-carbothioamide derivatives have been recognized as potent urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a significant role in the nitrogen cycle. Inhibition of urease can be beneficial in the treatment of certain medical conditions such as urinary tract infections and peptic ulcers caused by urease-producing bacteria.
Mode of Action
It is known that the compound forms energetically significant molecular dimers stabilized by different types of intermolecular interactions such as n–h···s, n–h···o, c–h···s, c–h···o, h–h bonding and c–h···π interactions . These interactions may interfere with the normal function of urease, leading to its inhibition.
Result of Action
The primary result of the action of Adamantane-1-carbothioamide is the inhibition of urease, leading to a decrease in the production of ammonia by urease-producing bacteria. This can have a therapeutic effect in conditions associated with these bacteria. Additionally, some Adamantane-1-carbothioamide derivatives have been found to display moderate antiproliferative activities , suggesting potential anticancer properties.
Safety and Hazards
Orientations Futures
Adamantane derivatives have shown potential in various fields such as nanotechnology, biochemistry, medicinal chemistry, and the pharmaceutical industry . The oral hypoglycemic activity of certain adamantane derivatives has been determined in streptozotocin (STZ)-induced diabetic rats . Further investigations are required, including the assessment of other adamantanes as antivirals in the experimental setting and controlled clinical trials to assess their safety and efficacy for the prevention and treatment of diseases .
Propriétés
IUPAC Name |
adamantane-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLDDZWBSCSPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393675 | |
| Record name | Adamantane-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50543-85-6 | |
| Record name | Adamantane-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ADAMANTANETHIOCARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)


![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)
![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)

![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)
![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)
